molecular formula C8H16O2 B1595432 Methyl 2-ethyl-2-methylbutanoate CAS No. 5296-70-8

Methyl 2-ethyl-2-methylbutanoate

Cat. No.: B1595432
CAS No.: 5296-70-8
M. Wt: 144.21 g/mol
InChI Key: RUFXPLNQCKJCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethyl-2-methylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from butanoic acid and is known for its fruity odor, which makes it a common additive in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-ethyl-2-methyl-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 2-ethyl-2-methyl-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-methylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and methanol.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: Butanoic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Methyl 2-ethyl-2-methylbutanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the flavor and fragrance industries due to its fruity odor.

Mechanism of Action

The mechanism of action of butanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with cellular membranes and enzymes. The ester can penetrate cell membranes and affect various biochemical pathways, leading to changes in cellular function. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methyl-, ethyl ester
  • Butanoic acid, 2-methyl-, methyl ester
  • Butanoic acid, 2-ethyl-, methyl ester

Uniqueness

Methyl 2-ethyl-2-methylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it particularly valuable in the flavor and fragrance industries, setting it apart from other similar esters.

Properties

CAS No.

5296-70-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 2-ethyl-2-methylbutanoate

InChI

InChI=1S/C8H16O2/c1-5-8(3,6-2)7(9)10-4/h5-6H2,1-4H3

InChI Key

RUFXPLNQCKJCCF-UHFFFAOYSA-N

SMILES

CCC(C)(CC)C(=O)OC

Canonical SMILES

CCC(C)(CC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 16.5 Kg portion of methyl 2-ethylbutyrate was reacted with 60 Kg of n-butyl lithium, diisopropylamine, and 19.1 Kg of methyl iodide to provide 17.4 Kg of methyl 2-ethyl-2-methylbutyrate. A 7.5 Kg portion of the ester thus formed was reacted with 3.25 Kg of acetonitrile and 5.03 g of sodium hydride in 33 liters of tetrahydrofuran to provide 1-ethyl-1-methylpropyl cyanomethyl ketone. The ketone thus formed was reacted with 4.35 Kg of hydroxylamine hydrochloride and 2.54 Kg of sodium hydroxide in 44 liters of water to provide 5.65 Kg of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole.
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60 kg
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